beta-Calendic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Calendic acid is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This enzymatic process is unique and crucial for the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of oil from Calendula officinalis, followed by purification processes to isolate the fatty acid. The extraction typically involves cold pressing or solvent extraction methods to obtain the oil, which is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Calendic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine) and alkylating agents (e.g., methyl iodide) under various conditions.
Major Products Formed:
Oxidation: Peroxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated fatty acid derivatives.
Scientific Research Applications
Beta-Calendic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of conjugated fatty acids and their reactions.
Biology: It is investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: It has shown promise in anticancer and anti-inflammatory studies, making it a candidate for drug development.
Industry: It is used in the formulation of cosmetics and skincare products due to its beneficial properties for skin health
Mechanism of Action
The mechanism of action of beta-Calendic acid involves its antioxidant activity, which is brought about through radical scavenging action . It also promotes the adhesion and augmentation of fibroblasts, leading to enhanced cellular activity in the affected area . Additionally, this compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Conjugated Linoleic Acids: Chemically similar to beta-Calendic acid, these compounds also exhibit bioactive properties.
Linoleic Acid: A polyunsaturated omega-6 fatty acid that shares structural similarities with this compound.
Alpha-Calendic Acid: Another isomer of Calendic acid with similar properties.
Uniqueness: this compound is unique due to its specific conjugated double bond system and its bioactivities, which are distinct from other similar compounds. Its ability to undergo specific enzymatic transformations in Calendula officinalis sets it apart from other fatty acids .
Properties
IUPAC Name |
(8E,10E,12E)-octadeca-8,10,12-trienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6+,9-8+,11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-OBWVEWQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C/CCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317144 | |
Record name | β-Calendic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-19-5 | |
Record name | β-Calendic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Calendic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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